Diethyl difluoro(4-iodophenyl)methylphosphonate represents a critical building block in modern medicinal chemistry, specifically designed for the development of phosphate bioisosteres .
In drug discovery, the phosphate group (
) is essential for biological recognition but suffers from poor membrane permeability and rapid enzymatic hydrolysis. The difluoromethylphosphonate () moiety acts as a non-hydrolyzable mimic, where the electronegative fluorine atoms modulate the pKa of the phosphonic acid to closely resemble that of a natural phosphate ester (~pKa₂ 6.5–7.0), unlike the less acidic methylenephosphonates.
This specific derivative (CAS 156017-41-3) is unique because it carries a 4-iodo aryl handle . This allows researchers to install the pre-formed phosphate mimic onto complex drug scaffolds via robust palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), avoiding the harsh conditions typically required to construct the
bond de novo on sensitive substrates.
Chemical Profile & Physical Properties[1][2][3][4]
Structural Analysis
The molecule consists of three functional domains:
Diethyl Phosphonate Ester: Acts as a protecting group for the acidic phosphonate, ensuring solubility in organic solvents during synthesis.
Difluoromethylene Bridge (
): Provides metabolic stability (blocking -oxidation) and electron-withdrawing effects that lower the pKa of the phosphorus center.
4-Iodophenyl Group: A versatile electrophile for late-stage functionalization.
Physical Properties Table
Property
Value
Note
Appearance
Colorless to pale yellow viscous oil
May solidify upon prolonged storage at -20°C
Density
~1.65 g/cm³
Estimated based on halogenated phosphonate analogs
Boiling Point
>300°C (Predicted)
Typically distilled via Kugelrohr at reduced pressure (0.05 mmHg)
Solubility
Soluble in CHCl₃, DCM, THF, EtOAc
Insoluble in water (until hydrolyzed)
Stability
Stable at RT under inert atmosphere
Sensitive to moisture (slow hydrolysis of esters) and light (C-I bond lability)
Spectroscopic Signature (Diagnostic)
³¹P NMR (CDCl₃):
ppm (triplet, ). The triplet splitting confirms the direct attachment to the group.
¹⁹F NMR (CDCl₃):
ppm (doublet, ).
¹H NMR (CDCl₃):
(d, 2H, Ar-H ortho to I)
(d, 2H, Ar-H meta to I)
(m, 4H, )
(t, 6H, )
Synthetic Utility & Experimental Protocols
The synthesis of CAS 156017-41-3 is non-trivial due to the need to selectively introduce the difluoromethylphosphonate group while preserving the iodine handle. The most robust industrial method involves a Copper-Mediated Cross-Coupling using a zinc-phosphonate reagent.
Synthesis Workflow Diagram
Figure 1: Selective synthesis via Negishi-type cross-coupling. The use of excess diiodobenzene prevents polymerization.
Detailed Protocol: Preparation from 1,4-Diiodobenzene
Objective: Synthesis of Diethyl difluoro(4-iodophenyl)methylphosphonate via Zinc-Copper coupling.
Reagents:
Diethyl (bromodifluoromethyl)phosphonate (1.0 eq)
1,4-Diiodobenzene (3.0 eq) – Excess is critical to favor mono-substitution.
Zinc dust (1.2 eq, acid-washed/activated)
CuBr (1.0 eq)
Solvent: Anhydrous THF or DMAc.
Step-by-Step Methodology:
Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend activated Zinc dust in anhydrous THF. Add TMSCl (0.05 eq) to activate the surface.
Reagent Formation: Add Diethyl (bromodifluoromethyl)phosphonate dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 1 hour. The disappearance of the bromide starting material can be monitored by ¹⁹F NMR (shift from -60 ppm to -125 ppm for the Zn species).
Coupling: In a separate vessel, dissolve 1,4-Diiodobenzene (3.0 eq) and CuBr (1.0 eq) in THF.
Addition: Cannulate the organozinc solution into the copper/iodide mixture slowly at RT.
Reaction: Heat the mixture to 40–50°C for 12 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The crude oil contains the product and unreacted 1,4-diiodobenzene. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 60:40). The diiodide elutes first (non-polar), followed by the phosphonate product.
Self-Validating Checkpoint:
TLC: Product
(50% EtOAc/Hexanes). 1,4-diiodobenzene .
NMR: Check for the retention of the para-substituted aromatic pattern. Loss of symmetry in the aromatic region indicates successful mono-substitution.
Applications in Drug Discovery[1][5]
Phosphate Bioisosterism Mechanism
The primary utility of this compound is targeting Protein Tyrosine Phosphatases (PTPs) , such as PTP1B (a target for diabetes and obesity).
The Challenge: PTP active sites are positively charged pockets evolved to bind the phosphate dianion (
).
The Solution: The
group pulls electron density from the phosphorus, lowering the pKa of the phosphonic acid to ~6.5. This ensures the molecule exists as a dianion at physiological pH (7.4), maintaining high affinity for the PTP active site while resisting cleavage by the enzyme.
Late-Stage Functionalization Workflow
Researchers use CAS 156017-41-3 to "snap" a phosphate mimic onto a drug lead using the iodine handle.
Figure 2: Modular assembly of phosphatase inhibitors. The iodine handle allows the difluoromethylphosphonate to be introduced at the final stages of synthesis.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.
Chemical Compatibility: Avoid strong oxidizing agents. The phosphonate esters are stable to mild acid/base but will hydrolyze under forcing conditions (e.g., refluxing HCl).
References
Synthesis of Aryl(difluoromethyl)
Title: Copper-Promoted Cross-Coupling Reactions for the Synthesis of Aryl(difluoromethyl)phosphonates Using Trimethylsilyl(difluoromethyl)phosphonate.[2][3]
Engineering Non-Hydrolyzable Phosphotyrosine Mimetics: A Technical Guide
Executive Summary Phosphotyrosine (pTyr) signaling is the central switching mechanism for cellular growth, differentiation, and metabolism.[1] However, native pTyr residues are unsuitable for drug development due to two...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phosphotyrosine (pTyr) signaling is the central switching mechanism for cellular growth, differentiation, and metabolism.[1] However, native pTyr residues are unsuitable for drug development due to two fatal flaws: rapid hydrolysis by protein tyrosine phosphatases (PTPs) and poor membrane permeability caused by their dianionic nature.
This guide details the engineering of non-hydrolyzable pTyr mimetics , focusing on the industry gold standard: 4-phosphonodifluoromethyl-phenylalanine (F2Pmp) . We will explore the physicochemical rationale behind F2Pmp, its synthesis, and the critical "prodrug" strategies required to transition these molecules from in vitro tools to cellularly active compounds.
Part 1: The Biological Imperative & The pKa Paradox
The fundamental challenge in mimicking pTyr is not just shape; it is electrostatics. The phosphate group of pTyr exists as a dianion at physiological pH (pKa₂ ≈ 6.0). This dianion is essential for high-affinity hydrogen bonding with the arginine-rich pockets of SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains.
The Failure of Simple Mimetics
Early attempts replaced the phosphate ester oxygen with a methylene group (–CH₂–) to create Pmp (Phosphonomethyl phenylalanine) . While hydrolytically stable, Pmp failed as a universal mimetic.
The Cause: The methylene group is less electronegative than oxygen. This raises the pKa₂ of the phosphonate to ~7.6.
The Consequence: At physiological pH (7.4), Pmp exists largely as a mono-anion.
The Result: Drastic loss of binding affinity (often >100-fold reduction) because the SH2 domain requires a dianion.
The F2Pmp Solution
The introduction of two fluorine atoms (–CF₂–) adjacent to the phosphorus atom solves this problem. Fluorine's high electronegativity inductively withdraws electron density, lowering the pKa₂ back to ~6.0, effectively restoring the dianionic state at physiological pH while maintaining hydrolytic stability.
Figure 1: The physicochemical logic driving the evolution from pTyr to F2Pmp. Note the critical role of pKa modulation.
Part 2: Chemical Design & Synthesis Strategies[1][2][3]
While F2Pmp is the gold standard, its synthesis is non-trivial. For medicinal chemistry campaigns, the most efficient route is the incorporation of pre-synthesized Fmoc-F2Pmp-OH building blocks into Solid Phase Peptide Synthesis (SPPS).
1. Synthesis of the Building Block (Burke Protocol)
The synthesis of the Fmoc-F2Pmp moiety typically involves electrophilic fluorination or the coupling of a lithiated difluoromethanephosphonate species with an aldehyde.
Key Reagent: Diethyl (difluoromethyl)phosphonate.
Critical Step: The "Burke" approach often utilizes a palladium-catalyzed cross-coupling to install the difluorophosphonate group onto a tyrosine-like scaffold.
2. Prodrug Strategies for Bioavailability
Even with F2Pmp, the molecule remains a dianion, making it impermeable to cell membranes. To achieve cellular activity, the phosphonate charges must be masked.
POM/SOM Esters: Pivaloyloxymethyl (POM) or pivaloyloxyethyl (POC) esters are standard. These are lipophilic, allowing passive diffusion. Once inside the cell, ubiquitous esterases cleave the masking groups, trapping the active dianion intracellularly.
Comparative Data: Binding vs. Stability
Compound Class
Linker
pKa₂
Hydrolytic Stability
SH2 Binding Affinity (Relative)
Membrane Permeability
Native pTyr
–O–
~6.0
Low (< 10 min)
1.0 (Reference)
Poor
Pmp
–CH₂–
~7.6
High (> 24 hrs)
0.01 - 0.1
Poor
F2Pmp
–CF₂–
~6.0
High (> 24 hrs)
0.5 - 2.0
Poor
F2Pmp-POM
–CF₂–
N/A
High
Inactive (Prodrug)
High
Part 3: Experimental Protocol - SPPS Incorporation
This protocol details the incorporation of Fmoc-F2Pmp-OH into a peptide sequence using standard Fmoc chemistry. This is the most common workflow for generating SH2 probes.
Objective: Synthesize a STAT3-inhibitory peptide (Sequence: Ac-GpYLPQTV-NH₂) using F2Pmp.
Building Block: Fmoc-F2Pmp(OEt)₂-OH (Diethyl ester protected) or Fmoc-F2Pmp-OH (Free acid). Note: Using the diethyl ester requires harsh cleavage conditions (TMSBr); the free acid is preferred if available.
Coupling Agents: HATU / HOAt (preferred over HBTU for sterically hindered amino acids).
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Methodology
Resin Swelling:
Swell 100 mg resin in DMF for 30 minutes.
Fmoc Deprotection:
Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
Standard Coupling (C-terminal residues):
Dissolve Fmoc-AA (5 eq), HBTU (4.9 eq), and DIPEA (10 eq) in DMF.
Add to resin. Shake for 45 min at RT.
Repeat for V, T, Q, P, L.
Critical Step: Coupling Fmoc-F2Pmp-OH:
Rationale: The difluoromethylene group adds steric bulk. Standard coupling may be sluggish.
Incubate for 3 hours. Precipitate in cold diethyl ether.
Figure 2: Solid-Phase Peptide Synthesis workflow highlighting the modified protocol required for the sterically hindered F2Pmp residue.
Part 4: Case Study - STAT3 Inhibition
Context: Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in many cancers. It dimerizes via reciprocal pTyr-SH2 domain interactions.
The Challenge: Developing a direct inhibitor of the STAT3 SH2 domain.[2]
The Solution: ISS-610, a derivative utilizing the F2Pmp mimetic.
Design: Researchers started with the native peptide sequence derived from the STAT3 receptor.
Substitution: The pTyr residue was replaced with F2Pmp to prevent degradation by phosphatases in the tumor microenvironment.
Optimization: While F2Pmp provided stability, the peptide was impermeable.
Prodrug: The phosphonate was capped with POM esters.
Result: The prodrug (ISS-610-POM) showed potent inhibition of STAT3 dimerization in whole cells, with an IC50 significantly lower than the free acid, confirming the necessity of the charge-masking strategy for cellular efficacy.
References
Burke, T. R., et al. (2006).[3] "Design and Synthesis of Phosphonodifluoromethyl Phenylalanine (F2Pmp): A Useful Phosphotyrosyl Mimetic." Current Topics in Medicinal Chemistry. Link
Qiu, W., et al. (2020). "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues." RSC Medicinal Chemistry.[4] Link
Mandal, P. K., et al. (2011). "Structure-Activity Studies of Phosphonodifluoromethyl Phenylalanine (F2Pmp)-Containing SH2 Domain Ligands." Journal of Medicinal Chemistry. Link
He, Y., et al. (2016). "Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs."[5][6] Current Medicinal Chemistry. Link
A Senior Application Scientist's Guide to the Synthesis of 4-Iodophenyl Difluoromethylphosphonate and its Core Precursors
Executive Summary This technical guide provides an in-depth analysis of the synthetic precursors and strategies for preparing 4-iodophenyl difluoromethylphosphonate. This molecule is of significant interest to researcher...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of the synthetic precursors and strategies for preparing 4-iodophenyl difluoromethylphosphonate. This molecule is of significant interest to researchers in drug discovery and medicinal chemistry due to its unique combination of a non-hydrolyzable difluoromethylphosphonate moiety, which acts as a phosphate bioisostere, and a versatile 4-iodophenyl group, which serves as a handle for late-stage molecular elaboration via cross-coupling chemistry. We will dissect the synthetic challenges, focusing on a robust and convergent strategy that relies on the coupling of two primary precursor synthons: a nucleophilic 4-iodophenyl species and an electrophilic difluoromethylphosphonate reagent. This document provides detailed, field-proven protocols, explains the causal reasoning behind experimental choices, and outlines alternative approaches to offer a comprehensive resource for scientists in the field.
Introduction: The Strategic Importance of 4-Iodophenyl Difluoromethylphosphonate
In modern drug development, the modulation of signaling pathways often involves targeting phosphorylated proteins. However, phosphate esters are metabolically labile, suffering from rapid hydrolysis by phosphatases in vivo. The difluoromethylphosphonate (-CF₂P(O)(OR)₂) group has emerged as a critical tool to overcome this limitation. It serves as a non-hydrolyzable isostere of a phosphate group, mimicking its geometry and electrostatic profile while offering superior metabolic stability.[1][2]
The strategic incorporation of a 4-iodophenyl ring provides a second, equally powerful advantage. The carbon-iodine bond is a highly effective functional handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings.[3][4] This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The combination of these two functionalities in a single molecule makes 4-iodophenyl difluoromethylphosphonate a valuable building block for creating sophisticated probes and drug candidates.
Retrosynthetic Analysis & Core Precursors
A logical synthesis of the target molecule, diethyl (difluoro(4-iodophenyl)methyl)phosphonate, involves a convergent approach where two key fragments are prepared separately and then combined. The most synthetically viable disconnection is at the C-C bond between the aromatic ring and the difluoromethyl group. This leads to a strategy involving a nucleophilic aryl synthon and an electrophilic phosphonate synthon.
Figure 1: Retrosynthetic analysis identifying the key precursor fragments.
This analysis identifies two critical precursors that form the foundation of our primary synthetic strategy:
A Nucleophilic 4-Iodophenyl Reagent: Most commonly, a Grignard reagent (4-iodophenylmagnesium halide) or an organolithium species.
An Electrophilic Difluoromethylphosphonate Reagent: Diethyl (bromodifluoromethyl)phosphonate is an ideal candidate, serving as a source of the [⁺CF₂P(O)(OEt)₂] synthon.
Synthesis of Primary Precursors
The success of the convergent synthesis hinges on the efficient and reliable preparation of the two key building blocks.
The Aryl Synthon: 4-Iodophenylmagnesium Bromide
The preparation of a Grignard reagent from an aryl halide is a foundational reaction in organic synthesis. 4-Iodobenzene is commercially available and serves as an excellent starting material due to the high reactivity of the C-I bond.
Experimental Protocol 1: Preparation of 4-Iodophenylmagnesium Bromide
Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer with magnesium turnings (1.2 equivalents).
Add a small crystal of iodine to the flask. The purple vapor and subsequent disappearance of color upon gentle heating indicate the activation of the magnesium surface.
Add a small portion of a solution of 4-iodobenzene (1.0 equivalent) in anhydrous THF via an addition funnel.
Initiate the reaction by gentle heating. The onset of a spontaneous reflux indicates successful initiation.
Once initiated, add the remaining 4-iodobenzene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete conversion.
Self-Validation: The resulting dark grey or brown solution of the Grignard reagent should be used immediately. Its concentration can be determined via titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator) before use in the subsequent coupling step.
The Phosphonate Synthon: Diethyl (Bromodifluoromethyl)phosphonate
This crucial electrophilic precursor is synthesized via a Michaelis-Arbuzov reaction between triethyl phosphite and dibromodifluoromethane.[5][6][7] The reaction proceeds through the nucleophilic attack of the phosphorus atom on one of the bromine-bearing carbons, followed by the dealkylation of the resulting phosphonium salt.
Experimental Protocol 2: Synthesis of Diethyl (Bromodifluoromethyl)phosphonate [5]
To a solution of triethyl phosphite (0.925 mol) in anhydrous diethyl ether (450 mL) under an inert atmosphere, slowly add dibromodifluoromethane (1.0 mol) dropwise. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 20 hours.
Monitor the reaction progress by GC-MS or ³¹P NMR spectroscopy.
Upon completion, allow the mixture to cool to room temperature. Remove the volatile solvent and excess reagents by distillation under reduced pressure.
The desired product is then purified by fractional distillation under high vacuum.
Trustworthiness: The purity of the final product is critical for the subsequent coupling reaction. The structure should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ³¹P).
Table 1: Physical and Spectroscopic Data for Diethyl (Bromodifluoromethyl)phosphonate.
Convergent Synthesis of 4-Iodophenyl Difluoromethylphosphonate
With both precursors in hand, the final step is the formation of the aryl-CF₂ bond. This is achieved by reacting the nucleophilic Grignard reagent with the electrophilic brominated phosphonate.
The Cross-Coupling Strategy
Causality: The Grignard reagent possesses a highly polarized carbon-magnesium bond, rendering the aryl carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of the bromodifluoromethylphosphonate, displacing the bromide leaving group to form the new carbon-carbon bond. The reaction is typically performed at low temperatures to prevent side reactions, such as the decomposition of the Grignard reagent or attack at the phosphorus center.
Figure 2: Workflow for the convergent synthesis of the target molecule.
Experimental Protocol 3: Synthesis of Diethyl (difluoro(4-iodophenyl)methyl)phosphonate
Materials: Solution of 4-iodophenylmagnesium bromide in THF, diethyl (bromodifluoromethyl)phosphonate, anhydrous THF.
Methodology:
In a flame-dried, multi-neck flask under an inert atmosphere, add a solution of diethyl (bromodifluoromethyl)phosphonate (1.0 equivalent) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the previously prepared solution of 4-iodophenylmagnesium bromide (1.1 equivalents) dropwise via a cannula or syringe, maintaining the internal temperature below -70 °C.
After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours.
Slowly warm the reaction mixture to room temperature and stir overnight.
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to yield the final product.
Alternative Precursors and Strategies
While the convergent Grignard strategy is highly effective, it is valuable for the research scientist to be aware of alternative pathways, which may be advantageous in specific contexts.
The Aldehyde Route: This strategy begins with 4-iodobenzaldehyde.[8][9][10] A common approach is the Pudovik reaction, where the aldehyde reacts with diethyl phosphite to form an α-hydroxy phosphonate. However, this intermediate then requires a challenging two-step conversion of the hydroxyl group to a difluoro group, often using harsh fluorinating agents like DAST (diethylaminosulfur trifluoride), which can have substrate scope limitations and safety concerns.
The Benzyl Halide Route: Another approach involves the Michaelis-Arbuzov reaction of 4-iodobenzyl bromide with triethyl phosphite.[11] This reliably forms diethyl (4-iodobenzyl)phosphonate.[12] The primary challenge then becomes the difluorination of the benzylic carbon. This transformation is non-trivial and typically requires radical bromination followed by a halogen exchange reaction or other specialized fluorination methods, adding significant complexity and steps to the overall synthesis.[13]
Summary and Future Perspectives
The synthesis of 4-iodophenyl difluoromethylphosphonate is most efficiently achieved through a convergent strategy that couples a nucleophilic 4-iodophenyl Grignard reagent with the electrophilic precursor, diethyl (bromodifluoromethyl)phosphonate. This approach relies on the robust and scalable preparation of these two key precursors. The final product is a highly valuable building block, poised for immediate use in medicinal chemistry programs. The 4-iodo group can be readily transformed via palladium-catalyzed reactions to install a wide range of functionalities, enabling the exploration of chemical space around a stable phosphonate core. This guide provides the foundational protocols and scientific rationale necessary for researchers to confidently synthesize and utilize this important compound in their work.
References
Diethyl Difluoromethylphosphonate: Properties, Applications, and Importance in Fluorochemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Metabolic Stability of Difluoromethylphosphonate vs. Phosphate: A Technical Guide
Executive Directive: The Bioisostere Imperative In the design of nucleotide analogues and phosphopeptide mimetics, the phosphate group ( ) is the ultimate "Achilles' heel." While essential for high-affinity binding to ki...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive: The Bioisostere Imperative
In the design of nucleotide analogues and phosphopeptide mimetics, the phosphate group (
) is the ultimate "Achilles' heel." While essential for high-affinity binding to kinases and phosphatases, it renders molecules metabolically labile (rapid hydrolysis by phosphatases) and membrane-impermeable (high polarity).
The difluoromethylphosphonate (DFMP) moiety (
) represents the gold standard bioisostere. Unlike the methylene phosphonate (), which suffers from a significantly higher pKa (reducing anionic character at physiological pH), the DFMP group leverages the high electronegativity of fluorine to suppress the pKa, restoring the ionization state required for molecular recognition while rendering the P-C bond completely inert to hydrolytic cleavage.
This guide details the physicochemical justification, metabolic resistance mechanisms, and validation protocols for deploying DFMP in drug discovery.
Physicochemical Basis of Isosterism
To successfully replace a phosphate, the surrogate must mimic its electrostatics and steric volume without carrying its liability.
The Fluorine Effect on Acidity (pKa)
The critical failure of simple methylene phosphonates (
) is their basicity. The pKa2 of a phosphate monoester is typically ~6.4–6.7. A methylene phosphonate has a pKa2 ~7.6–8.0. At physiological pH (7.4), a significant fraction of the methylene analogue exists as the mono-anion, whereas the natural phosphate is a di-anion.
The difluoromethyl group corrects this. The two fluorine atoms exert a strong inductive electron-withdrawing effect (
), pulling electron density away from the phosphorus center. This stabilizes the conjugate base, lowering the pKa2 to ~5.4–5.6, ensuring the group remains fully ionized (di-anionic) in vivo, perfectly mimicking the phosphate charge state.
Structural Comparison Data[1]
Feature
Phosphate Monoester ()
Difluoromethylphosphonate ()
Methylene Phosphonate ()
Impact on Drug Design
Bridging Atom
Oxygen
Carbon ()
Carbon ()
P-C bond is non-hydrolyzable.
pKa2
6.4 – 6.7
5.4 – 5.8
7.6 – 8.0
DFMP matches Phosphate charge state at pH 7.4.
Bond Angle
DFMP is slightly more tetrahedral but sterically compatible.
Bond Length
P-C is longer, but F-atoms fill the "oxygen void" sterically.
Metabolic
Minutes (in lysate)
> 24 Hours
> 24 Hours
DFMP provides extended residence time.
Visualizing the Electronic Mimicry
The following diagram illustrates the structural and electronic relationship between the natural substrate and the bioisostere.
Figure 1: Evolution of the phosphate bioisostere. The addition of fluorine atoms corrects the pKa shift caused by the carbon substitution.
Mechanisms of Metabolic Stability[2][3]
The primary driver for using DFMP is resistance to Phosphatases (e.g., Alkaline Phosphatase, PTP1B).
The Hydrolysis Blockade
Phosphatases operate via a nucleophilic attack on the phosphorus atom, requiring a leaving group capable of departing.
Natural Phosphate: The
bond is scissile. The enzyme facilitates the departure of the alcohol () leaving group.
DFMP: The
bond is chemically inert to this mechanism. The energy required to cleave a bond under physiological conditions is prohibitively high. Furthermore, the group is not a leaving group.
Resistance to Oxidative Metabolism
While the
bond resists hydrolysis, the bonds in simple alkyl phosphonates can be susceptible to Cytochrome P450 oxidation (hydroxylation). The bond is one of the strongest single bonds in organic chemistry (~116 kcal/mol). Replacing with blocks this oxidative degradation pathway, rendering the linker metabolically "silent."
Experimental Protocol: Validation of Stability
Objective: To definitively prove the metabolic stability of a DFMP-containing lead compound compared to its phosphate analogue using
NMR.
Why NMR? Unlike colorimetric assays (Malachite Green) which only detect released inorganic phosphate (
), NMR allows you to observe the intact species and distinct degradation products in real-time without destructive processing.
Materials
Enzyme: Calf Intestinal Alkaline Phosphatase (CIAP) or Recombinant Human PTP1B.
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
(essential cofactor).
Substrate: 5 mM Phosphate Analogue (Control) and 5 mM DFMP Analogue (Test).
or -mediated coupling of the phosphonate-CF2-halide to an electrophile (e.g., aldehyde or halide).
Citation: This approach was pioneered by Burton and later refined for biological applications.
Nucleophilic Difluoromethylation:
Uses silicon-based reagents (e.g.,
) to attack electrophiles under specific Lewis acid catalysis.
Critical Note: Always protect the phosphonate esters (as diethyl or dimethyl esters) during synthesis. The final step is usually a deprotection using bromotrimethylsilane (TMSBr) to reveal the free phosphonic acid.
References
Blackburn, G. M. (1981). Phosphonates as analogues of biological phosphates.[1] Chem. Ind., 134–138. (Seminal work establishing the P-C vs P-O stability concept).
Berkowitz, D. B., et al. (2000).
-Fluorinated Phosphonates in Organic Synthesis. Journal of Fluorine Chemistry, 112(1), 13-33. (Review of synthetic methods and pKa properties).
Bhattarai, P., et al. (2015). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 58(15).
Heugebaert, T. S. A., et al. (2010). Synthesis of phosphonic acid analogues of nucleic acids. Mini-Reviews in Medicinal Chemistry.
Suzuki-Miyaura coupling of diethyl difluoro(4-iodophenyl)methylphosphonate
Application Note: Precision Suzuki-Miyaura Coupling of Diethyl Difluoro(4-iodophenyl)methylphosphonate Executive Summary This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of diethyl difluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Suzuki-Miyaura Coupling of Diethyl Difluoro(4-iodophenyl)methylphosphonate
Executive Summary
This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of diethyl difluoro(4-iodophenyl)methylphosphonate (CAS 156017-41-3). This substrate is a critical building block in medicinal chemistry, specifically for the synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . The difluoromethylphosphonate (
) moiety acts as a non-hydrolyzable, metabolically stable bioisostere of the phosphate group in phosphotyrosine (pTyr).
Key Technical Insight:
The electron-withdrawing nature of the para-difluoromethylphosphonate group activates the C-I bond for rapid oxidative addition. However, the protocol must balance this reactivity with the potential lability of the phosphonate esters under harsh basic conditions. This guide provides a robust, high-yielding methodology using Pd(dppf)Cl₂ in a biphasic system.
Scientific Foundation & Mechanism
The Substrate: Electronic & Steric Profile
Activation: The
group is strongly electron-withdrawing (). This lowers the electron density of the aryl ring, facilitating the oxidative addition of Pd(0) into the C-I bond compared to neutral aryl iodides.
Stability: While the C-P bond is robust, the ethyl esters are susceptible to hydrolysis if exposed to strong hydroxide bases (NaOH/KOH) at high temperatures. Carbonate or phosphate bases are preferred to maintain the diester integrity for easier purification.
Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The choice of Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) is strategic; the large bite angle of the dppf ligand promotes the reductive elimination step, which can be rate-limiting for bulky biaryl products.
Figure 1: Catalytic cycle emphasizing the activation of the aryl iodide by the difluoromethylphosphonate group.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Notes
Substrate (Ar-I)
1.0
Electrophile
Diethyl difluoro(4-iodophenyl)methylphosphonate
Boronic Acid (Ar'-B(OH)₂)
1.2 - 1.5
Nucleophile
Phenyl, biphenyl, or heterocyclic boronic acids
Pd(dppf)Cl₂ · DCM
0.03 - 0.05
Catalyst
Robust, air-stable precatalyst
K₂CO₃
2.0 - 3.0
Base
Mild base; prevents ester hydrolysis
1,4-Dioxane / Water
4:1 v/v
Solvent
Ensures solubility of polar phosphonate
Step-by-Step Methodology
Step 1: Reaction Assembly
In a 25 mL round-bottom flask or microwave vial, charge the Substrate (1.0 mmol, 390 mg) and the Aryl Boronic Acid (1.2 mmol).
Add Pd(dppf)Cl₂ · DCM (25 mg, 3 mol%).
Evacuate and backfill the flask with Nitrogen (
) or Argon three times to remove oxygen. Note: Oxygen causes homocoupling of the boronic acid.
Step 2: Solvent & Base Addition
Add degassed 1,4-Dioxane (4 mL).
Add a degassed aqueous solution of K₂CO₃ (2.0 M, 1.0 mL, 2.0 mmol).
Seal the vessel. If using a standard flask, equip with a reflux condenser under
balloon.
Step 3: Reaction
Heat the mixture to 80–90°C .
Stir vigorously (800 rpm) for 4–12 hours .
Monitoring: Check by TLC (Solvent: 50% EtOAc/Hexane) or LC-MS. The phosphonate group is UV active. Look for the disappearance of the iodide (
in 1:1 EtOAc/Hex) and appearance of a more polar fluorescent spot.
Step 4: Workup & Purification
Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).
Separate layers. Extract the aqueous layer with EtOAc (2 x 15 mL).
Combine organics, wash with Brine , and dry over anhydrous Na₂SO₄ .
Concentrate under reduced pressure.
Purification: Flash column chromatography on silica gel.
Gradient: 0%
60% EtOAc in Hexanes.
Note: Phosphonates often streak on silica. If streaking occurs, add 1% Methanol to the eluent.
Optimization & Troubleshooting
Common Issues and Solutions
Issue
Probable Cause
Corrective Action
Low Conversion
Oxidative addition failure or catalyst poisoning.[1]
Switch to Pd(PPh₃)₄ (5 mol%) or increase temp to 100°C. Ensure inert atmosphere.
Hydrolysis (Acid formation)
Base is too strong or reaction too long.
Switch base to K₃PO₄ or anhydrous CsF in dry Dioxane.
Protodeboronation
Unstable boronic acid (e.g., 2-heterocyclic).
Use Pd(OAc)₂ / SPhos system; lower temp to 60°C; use excess boronic acid (2.0 equiv).
Active Drug: Biaryl-CF₂-PO(OH)₂ (High affinity PTP1B inhibitor).
Deprotection Protocol: Treat the purified Suzuki product with TMSBr (Trimethylsilyl bromide, 5 equiv) in dry DCM at 0°C
RT for 2 hours, followed by quenching with MeOH. This yields the free phosphonic acid quantitatively without affecting the biaryl bond.
References
Burke, T. R., et al. (1994). "Preparation of Fluoro- and Difluorophosphonates." Journal of Organic Chemistry, 59(26). Link
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Han, Y., et al. (2008). "Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor."[4] Bioorganic & Medicinal Chemistry Letters, 18(11). Link
Xu, Y., et al. (2008). "PTP1B Inhibitors: Synthesis and Evaluation of Difluoro-Methylenephosphonate Bioisosteres." Bioorganic & Medicinal Chemistry, 16(18).[5] Link
BenchChem. (2025).[6] "Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid." BenchChem Protocols. Link
Application Notes and Protocols: Hydrolysis of Diethyl Phosphonate Esters to Phosphonic Acids
Introduction: The Central Role of Phosphonic Acids Phosphonic acids are a class of organophosphorus compounds distinguished by a direct and highly stable carbon-phosphorus (C-P) bond.[1] This structural feature makes the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Phosphonic Acids
Phosphonic acids are a class of organophosphorus compounds distinguished by a direct and highly stable carbon-phosphorus (C-P) bond.[1] This structural feature makes them isosteric analogues of phosphate esters, but with significantly enhanced stability against chemical and enzymatic hydrolysis.[1] This stability, combined with their ability to chelate metal ions and mimic natural phosphates, has established phosphonic acids as indispensable scaffolds in medicinal chemistry (e.g., as enzyme inhibitors, antiviral drugs like Tenofovir, and bone-targeting agents), materials science, and agriculture.[2][3]
Diethyl phosphonates are common and readily accessible synthetic precursors to phosphonic acids, typically prepared via the Michaelis-Arbuzov reaction.[2][4] The conversion of these stable esters to the target phosphonic acid is a critical final step in many synthetic routes. However, this de-esterification can be challenging, often requiring carefully selected conditions to avoid degradation of sensitive functional groups within the molecule.[5][6]
This guide provides a detailed examination of the principal protocols for the hydrolysis of diethyl phosphonate esters. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of acid-catalyzed hydrolysis, base-mediated hydrolysis, and the milder, silyl-mediated cleavage, providing researchers with the authoritative grounding to select and implement the optimal method for their specific application.
Fundamental Principles of Phosphonate Ester Hydrolysis
The conversion of a diethyl phosphonate to a phosphonic acid is a two-step process, proceeding through a monoester intermediate. The second hydrolysis step is typically the rate-determining step of the reaction.[7]
Several factors influence the rate and success of this transformation:
Steric Hindrance: Bulky groups on the ester (e.g., diisopropyl vs. diethyl) can significantly decrease the reaction rate, particularly in base-mediated reactions where the phosphorus center is subject to nucleophilic attack.[5]
Electronic Effects: Electron-withdrawing groups attached to the carbon of the C-P bond can increase the electrophilicity of the phosphorus atom, facilitating nucleophilic attack and accelerating hydrolysis.[7]
Reaction Conditions: The choice of acid, base, or silylating agent, along with temperature and solvent, dictates the reaction pathway and potential for side reactions.
Protocol I: Acid-Catalyzed Hydrolysis
This is the most common and straightforward method for preparing phosphonic acids from their dialkyl esters, particularly for robust substrates.[8]
Expertise & Causality: The Mechanism
Acid-catalyzed hydrolysis proceeds via an A-2 type mechanism. The reaction is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of an ethanol molecule. The process is repeated to cleave the second ester linkage.[7][8]
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the diethyl phosphonate ester (1.0 eq).
Reagent Addition: Add concentrated hydrochloric acid (typically 35-37%, ~12 M) or a 6 M aqueous HCl solution. A common ratio is 5-10 mL of acid per gram of ester.
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. The use of microwave irradiation can dramatically reduce reaction times.[5][9]
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., ³¹P NMR, TLC, LC-MS). The disappearance of the starting material and the monoester intermediate signals the reaction's completion.
Work-up:
a. Allow the reaction mixture to cool to room temperature.
b. Remove the excess HCl and water under reduced pressure (rotary evaporation). For volatile phosphonic acids, this step must be done with caution.
c. The crude phosphonic acid, which may be a solid or a thick oil, is then subjected to purification.
Purification:
a. Crystallization: Many phosphonic acids can be purified by crystallization. Common solvent systems include water, ethanol, or mixtures like acetone/water or isopropanol/water.[10]
b. Precipitation: If the product is insoluble in organic solvents, it may precipitate upon cooling or concentration. The crude product can be dissolved in a minimal amount of a polar solvent and precipitated by adding a less polar co-solvent.
Trustworthiness: Field-Proven Insights
P-C Bond Cleavage: A significant risk with this method is the acid-catalyzed cleavage of the P-C bond, particularly for substrates with electron-rich aryl groups (e.g., 4-hydroxyphenylphosphonate) or other acid-labile functionalities.[8] If this is observed, a milder method should be employed.
Incomplete Hydrolysis: If the reaction stalls at the monoester stage, extending the reflux time or using a stronger acid (e.g., HBr/acetic acid) may be necessary, provided the substrate is stable.[11]
Purification Challenges: Phosphonic acids are often highly polar, hygroscopic solids that can be difficult to handle and crystallize.[10] Co-evaporation with toluene can help remove residual water.
Protocol II: Base-Mediated Hydrolysis
Alkaline hydrolysis is an alternative to the acidic method, though it is generally less common for diethyl phosphonates due to slower reaction rates for sterically hindered esters.[5]
Expertise & Causality: The Mechanism
This reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion (OH⁻) directly attacks the electrophilic phosphorus atom. This forms a pentacoordinate intermediate, which then collapses, expelling an ethoxide ion. The process is repeated for the second ester group. The initial product is the disodium (or dipotassium) phosphonate salt.
Experimental Protocol: Base-Mediated Hydrolysis
Reaction Setup: In a round-bottom flask, dissolve the diethyl phosphonate ester (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a DMSO/H₂O mixture).
Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically >2.0 eq).[5]
Heating: Heat the mixture, often to 80 °C or reflux, for several hours (6-12 h is common).[5]
Reaction Monitoring: Monitor the reaction by ³¹P NMR or another suitable technique until the starting material is consumed.
Work-up and Protonation:
a. Cool the reaction mixture to room temperature.
b. Carefully acidify the mixture to a low pH (e.g., pH 1-2) by the slow addition of concentrated HCl. This protonates the phosphonate salt to form the free phosphonic acid.[5] The product may precipitate at this stage.
c. If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
d. If no precipitate forms, the product must be isolated by extraction with a suitable organic solvent or by removing the water and salts through more advanced purification methods.
Purification: The high salt content from the neutralization step can complicate purification. Ion-exchange chromatography is a powerful but time-consuming method for separating the polar product from inorganic salts.[10][12]
Trustworthiness: Field-Proven Insights
Substrate Scope: This method is often disfavored for esters with significant steric bulk (e.g., diisopropyl or di-tert-butyl), where reaction rates are extremely slow.[5]
Purification Difficulty: The primary drawback is the challenge of separating the highly polar phosphonic acid from the large excess of inorganic salts (e.g., NaCl) generated during the acidification work-up.[12]
Base-Labile Groups: This method is incompatible with substrates containing base-labile functional groups such as esters or amides that could be hydrolyzed under the reaction conditions.
Protocol III: Silyl-Mediated Cleavage (The McKenna Reaction)
For substrates sensitive to harsh acid or base, dealkylation using bromotrimethylsilane (TMSBr) is the premier method.[3] It operates under neutral, non-hydrolytic conditions to cleave the C-O bond rather than the P-O bond.[5][6]
Expertise & Causality: The Mechanism
This is a two-stage process. First, the phosphoryl oxygen acts as a nucleophile, attacking the silicon atom of TMSBr to form a silyloxyphosphonium bromide intermediate. The bromide ion then attacks the α-carbon of the ethyl group in an Sₙ2 reaction, cleaving the C-O bond to yield a bis(trimethylsilyl) phosphonate and bromoethane. In the second stage, the silyl esters are rapidly hydrolyzed by the addition of a protic solvent like methanol or water.[8]
Figure 2. Mechanism of Silyl-Mediated Cleavage (McKenna Reaction).
Experimental Protocol: Silyl-Mediated Cleavage
Caution: TMSBr is corrosive and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the diethyl phosphonate ester (1.0 eq) in a dry, inert solvent (e.g., dichloromethane (DCM), chloroform, or acetonitrile).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add bromotrimethylsilane (TMSBr, >2.2 eq) dropwise via syringe.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within a few hours to overnight (16 h is common).[13]
Reaction Monitoring: Monitor the formation of the bis(trimethylsilyl) intermediate by ³¹P NMR if desired.
Solvolysis (Work-up):
a. After the reaction is complete, carefully remove the solvent and excess TMSBr under reduced pressure.
b. Cool the residue (the crude bis(trimethylsilyl) ester) in an ice bath.
c. Slowly and carefully add methanol (or water) to the residue.[13] This step is exothermic and will produce gaseous byproducts. The silyl esters are rapidly cleaved to the phosphonic acid.
Purification:
a. After the solvolysis is complete, remove the methanol and silyl byproducts under reduced pressure.
b. The resulting crude phosphonic acid can often be purified by trituration with a solvent like diethyl ether or by crystallization.
Trustworthiness: Field-Proven Insights
Substrate Compatibility: This is the method of choice for complex molecules with acid- or base-labile functional groups such as esters, acetals, or sensitive heterocycles.[5]
Selectivity: TMSBr can sometimes selectively cleave different types of esters. For example, it is often used for selective demethylation in the presence of other alkyl esters.[14] However, it can also cleave other sensitive ester types, which should be considered.[11]
Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions until the solvolysis step. Any premature exposure to moisture will consume the TMSBr and lead to incomplete reaction.
General Workflow and Purification Synopsis
The successful isolation of a pure phosphonic acid relies on a systematic approach to reaction monitoring, work-up, and purification.
Figure 3. General experimental workflow for phosphonic acid synthesis.
Summary Comparison of Protocols
Feature
Acid-Catalyzed Hydrolysis
Base-Mediated Hydrolysis
Silyl-Mediated Cleavage (TMSBr)
Mechanism
P-O bond cleavage
P-O bond cleavage
C-O bond cleavage
Conditions
Harsh (refluxing strong acid)
Harsh (hot strong base)
Mild, neutral, anhydrous
Substrate Scope
Good for robust molecules
Limited by steric hindrance and base-labile groups
Excellent for sensitive, complex molecules
Key Advantage
Simple, common reagents
Alternative to acid
High functional group tolerance
Key Disadvantage
Risk of P-C bond cleavage
Difficult salt removal, slow for bulky esters
Requires strict anhydrous technique, reagent cost
Best For...
Simple, acid-stable phosphonates
Substrates intolerant of strong acid but stable to base
Molecules with sensitive functional groups
References
Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3763. Available at: [Link]
Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available at: [Link]
Corallo, A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. Available at: [Link]
Wikipedia. (n.d.). Phosphonate. Available at: [Link]
Abbas, K.A., & Cook, R.D. (1977). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 55(21), 3740-3750. Available at: [Link]
An, H., & Cook, P. D. (1995). U.S. Patent No. 5,420,328. U.S. Patent and Trademark Office.
Corallo, A., et al. (2017). Phosphonic acid: preparation and applications. PubMed. Available at: [Link]
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available at: [Link]
An, H., & Cook, P. D. (1994). U.S. Patent No. 5,359,115. U.S. Patent and Trademark Office.
Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]
Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]
ResearchGate. (2017). Summary of the synthetic routes to prepare phosphonic acids detailed in this review. Available at: [Link]
Peck, S. C., et al. (2015). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Methods in Enzymology, 516, 101–123. Available at: [Link]
Frampton, R. D., Tidwell, T. T., & Young, V. A. (1972). Acid-catalyzed hydrolysis of diethyl α-arylvinyl phosphates. Journal of the American Chemical Society, 94(4), 1271–1276. Available at: [Link]
David, G., et al. (2007). Deprotection of phosphonates 1b–7b obtained with the following conditions: 1) TMSBr, CHCl3, RT, 16 h; 2) MeOH, RT, 2 h. ResearchGate. Available at: [Link]
Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]
Chemistry Stack Exchange. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions? Available at: [Link]
Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. Available at: [Link]
Application Note: Late-Stage Functionalization with Diethyl Difluoro(4-iodophenyl)methylphosphonate
Executive Summary Diethyl difluoro(4-iodophenyl)methylphosphonate (CAS: 156017-41-3) is a specialized organophosphorus building block designed for the modular installation of the difluoromethylphosphonate (DFMP) group. T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Diethyl difluoro(4-iodophenyl)methylphosphonate (CAS: 156017-41-3) is a specialized organophosphorus building block designed for the modular installation of the difluoromethylphosphonate (DFMP) group. The DFMP moiety is a critical bioisostere of the phosphate group (
), widely employed in medicinal chemistry to generate non-hydrolyzable inhibitors of protein tyrosine phosphatases (e.g., PTP1B, SHP2) and mimics of phosphorylated amino acids.
This guide details the late-stage functionalization (LSF) protocols using this reagent. Unlike traditional linear synthesis where the phosphonate is carried through multiple steps, this reagent allows the DFMP "warhead" to be appended to complex drug scaffolds via robust Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) utilizing the highly reactive 4-iodophenyl handle.
Scientific Rationale & Mechanism
The Difluoromethylene (
) Advantage
The substitution of the bridging oxygen in a phosphate ester (
) with a difluoromethylene group () is a strategic design choice in drug development:
Metabolic Stability: The
bond renders the molecule immune to hydrolysis by phosphatases, esterases, and phosphorylases, significantly extending in vivo half-life.
pKa Modulation: The high electronegativity of the fluorine atoms lowers the
of the phosphonic acid to approximately 5.5–6.0 . This closely mimics the acidity of the natural phosphate monoester (), ensuring the molecule exists as a dianion at physiological pH, which is essential for binding to positively charged active sites.
Steric Isosterism: The tetrahedral geometry and bond lengths of the
group closely resemble the bridging oxygen, minimizing steric clashes within the enzyme binding pocket.
The 4-Iodophenyl Handle
The 4-iodophenyl moiety serves as a high-fidelity "plug-and-play" connector. The iodine atom typically undergoes oxidative addition with Palladium(0) faster than bromides or chlorides, allowing for chemoselective coupling at mild temperatures, preserving sensitive functional groups on the late-stage drug scaffold.
Experimental Workflows
Workflow Visualization
The following diagram illustrates the modular logic of using this reagent for Late-Stage Functionalization.
Figure 1: Modular assembly of phosphatase inhibitors using the 4-iodophenyl reagent.
Protocol A: Suzuki-Miyaura Cross-Coupling
Application: Coupling the reagent to aryl or heteroaryl boronic acids/esters.
Target: Biaryl scaffolds common in SHP2 or PTP1B inhibitors.
Setup: In a glovebox or under Argon stream, charge a microwave vial or Schlenk tube with the Reagent (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).
Catalyst Addition: Add the Palladium catalyst (5 mol%).
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to the iodide). If using aqueous base, add it now.
Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor conversion by TLC (visualize with UV and Phosphomolybdic Acid stain) or LC-MS.
Note: The phosphonate ester is stable, but prolonged heating >100°C in strong aqueous base may cause partial hydrolysis.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH). The product typically elutes in more polar fractions due to the phosphonate esters.
Protocol B: Sonogashira Coupling
Application: Coupling to terminal alkynes.
Target: Rigid, extended linkers often used to probe deep binding pockets.
Degassing: Heavily degas solvents (sparge with Argon for 15 mins). Oxygen is the enemy of this reaction (homocoupling of alkynes).
Mixing: Combine Reagent , Alkyne , and
catalyst in the reaction vessel.
Initiation: Add solvent/base mixture. Add CuI last.
Reaction: Stir at RT to 50°C . The reaction is often fast due to the high reactivity of the aryl iodide.
Workup: Dilute with ether, wash with
(sat. aq) to remove Copper, then brine.
Protocol C: Deprotection (Ester to Acid)
Critical Step: The diethyl ester is a prodrug form. For in vitro biological activity, it must be converted to the free phosphonic acid.
Reagent: Bromotrimethylsilane (TMSBr).
Step-by-Step Procedure:
Dissolution: Dissolve the coupled intermediate (1.0 equiv) in anhydrous DCM (0.1 M) under Argon at 0°C.
Quench: Cool to 0°C. Add MeOH (excess) and stir for 30 mins. This solvolyzes the silyl esters to the free phosphonic acid and volatile MeOTMS.
Isolation: Concentrate in vacuo. Repeat MeOH addition and concentration 2–3 times to remove all traces of HBr and silyl byproducts.
Final Form: The product is obtained as the free phosphonic acid. For biological assays, neutralize with 2.0 equiv of NaOH or Tris buffer to generate the soluble salt.
Data Summary & Troubleshooting
Parameter
Specification / Recommendation
Molecular Weight
390.10 g/mol
Appearance
Colorless to pale yellow oil or low-melting solid
Storage
2-8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodide).
TLC Visualization
UV active (Aryl ring). PMA stain (Phosphonate).[2]
Problem: Hydrolysis
Avoid strong aqueous acids (HCl/H2SO4) during workup; they typically do not cleave the ester efficiently but can degrade the scaffold. Use TMSBr.
Problem: Low Yield
If Suzuki coupling stalls, switch to or XPhos Pd G2 . The steric bulk of the phosphonate is distant from the iodine, so sterics are rarely the issue; catalyst death is more likely.
References
Burke, T. R., et al. "Difluorophosphonates as Non-Hydrolyzable Phosphotyrosine Mimetics." Journal of Organic Chemistry, 1993. (Foundational work on F2Pmp synthesis and utility).
Smyth, M. S., et al. "General Synthesis of F2Pmp-Containing Peptides." Tetrahedron Letters, 1994.
Application Notes and Protocols for the Preparation and Evaluation of SH2 Domain Inhibitors Utilizing Fluorinated Phosphonates
Abstract Src Homology 2 (SH2) domains are critical protein-protein interaction modules that recognize phosphotyrosine (pTyr) residues, playing a pivotal role in intracellular signal transduction.[1][2][3] Their dysregula...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Src Homology 2 (SH2) domains are critical protein-protein interaction modules that recognize phosphotyrosine (pTyr) residues, playing a pivotal role in intracellular signal transduction.[1][2][3] Their dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases, making them attractive targets for therapeutic intervention.[1] A significant challenge in developing SH2 domain inhibitors is the inherent instability of the phosphate group in pTyr analogs to cellular phosphatases. To overcome this, non-hydrolyzable phosphonates have been employed as pTyr mimetics. This guide details the strategic incorporation of fluorine into phosphonate-based inhibitors to enhance their binding affinity, metabolic stability, and cell permeability. We provide comprehensive protocols for the synthesis of key fluorinated phosphonate building blocks, their incorporation into peptide-based inhibitors, and subsequent biochemical and cellular characterization.
Introduction: Targeting SH2 Domains in Signal Transduction
SH2 domains are highly conserved structural motifs of approximately 100 amino acids that specifically bind to peptide sequences containing phosphorylated tyrosine residues.[1][2] This recognition is a fundamental mechanism for the assembly of signaling complexes downstream of receptor tyrosine kinases (RTKs), controlling cellular processes such as growth, differentiation, and apoptosis.[2][3] The human proteome contains over 110 proteins with SH2 domains, and their aberrant activity is a hallmark of many diseases.[1] Consequently, the development of small molecules that can selectively block SH2 domain interactions is a promising therapeutic strategy.
The native phosphotyrosine moiety, however, is a poor drug candidate due to its rapid hydrolysis by protein tyrosine phosphatases (PTPs) and low cell membrane permeability. This has led to the development of non-hydrolyzable pTyr mimetics, with phosphonates being a prominent class.[1] The introduction of fluorine into these phosphonate analogs can further enhance their therapeutic potential by modulating their electronic properties and conformational preferences, leading to improved binding affinity and pharmacokinetic profiles.
Figure 1: A simplified schematic of a receptor tyrosine kinase signaling pathway and the point of intervention for SH2 domain inhibitors.
Design Principles of Fluorinated Phosphonate-Based SH2 Inhibitors
The SH2 Domain-pTyr Interaction
The binding of a pTyr-containing peptide to an SH2 domain is a highly specific interaction. The SH2 domain fold creates a conserved binding pocket with two key subsites: a positively charged pocket that accommodates the phosphotyrosine, and a more variable pocket that recognizes the amino acid residues C-terminal to the pTyr, conferring binding specificity.[2]
Phosphonates as Non-hydrolyzable pTyr Mimetics
Phosphonates, where a methylene group replaces the oxygen atom between the phosphorus and the phenyl ring of tyrosine, are resistant to enzymatic hydrolysis by phosphatases. This substitution maintains the tetrahedral geometry and dianionic charge at physiological pH, crucial for recognition by the SH2 domain.
The Strategic Role of Fluorination
The incorporation of fluorine into the phosphonate moiety offers several advantages:
Enhanced Binding Affinity: The highly electronegative fluorine atoms can lower the pKa of the phosphonate, leading to a higher population of the dianionic state at physiological pH, which is preferred for binding to the positively charged pTyr pocket of the SH2 domain.
Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the in vivo half-life of the inhibitor.
Increased Cell Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, which can aid in its passive diffusion across cell membranes.[4]
Common fluorination strategies include the synthesis of α-monofluoro-, α,α-difluoro-, and β-fluorophosphonates.
Synthesis of Fluorinated Phosphonate Building Blocks
The preparation of fluorinated phosphonate analogs of tyrosine is a key step in the synthesis of SH2 domain inhibitors. Below are representative protocols for the synthesis of α,α-difluoromethylphosphonate and α-fluoromethylphosphonate tyrosine analogs.
Protocol: Synthesis of Diethyl (4-((tert-butoxycarbonyl)amino)-4-((diethoxyphosphoryl)difluoromethyl)phenyl)methyl carbonate (a protected F2Pmp derivative)
This protocol is adapted from common methods involving the fluorination of ketophosphonates.[1]
Materials:
Diethyl (4-acetylphenyl)phosphonate
N-Bromosuccinimide (NBS)
tert-Butyl carbamate
Diethylaminosulfur trifluoride (DAST)
Anhydrous dichloromethane (DCM)
Anhydrous tetrahydrofuran (THF)
Triethylamine (TEA)
Silica gel for column chromatography
Procedure:
Bromination: To a solution of diethyl (4-acetylphenyl)phosphonate in anhydrous THF, add NBS and stir at room temperature until the starting material is consumed (monitor by TLC).
Carbamoylation: Add tert-butyl carbamate and TEA to the reaction mixture and stir overnight.
Purification: Quench the reaction with water, extract with ethyl acetate, and purify the crude product by silica gel chromatography to obtain the ketophosphonate precursor.
Fluorination: Dissolve the ketophosphonate in anhydrous DCM and cool to -78 °C. Add DAST dropwise and allow the reaction to slowly warm to room temperature.
Workup and Purification: Carefully quench the reaction with saturated aqueous NaHCO3. Separate the organic layer, dry over MgSO4, and concentrate. Purify the residue by silica gel chromatography to yield the desired difluoromethylphosphonate.
Protocol: Synthesis of a 3-Fluoromethylphosphotyrosine Analog
This method can be adapted from strategies used for creating activity-based probes for protein tyrosine phosphatases.[1]
Materials:
Protected 4-formyl-L-phenylalanine derivative
Diethyl phosphite
Carbon tetrabromide (CBr4)
Triethylamine (NEt3)
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
Anhydrous solvents (e.g., THF, DCM)
Procedure:
Phosphonylation: To a solution of the protected 4-formyl-L-phenylalanine, diethyl phosphite, and CBr4 in an anhydrous solvent, add NEt3 and stir at room temperature.[1]
Purification: After completion, concentrate the reaction mixture and purify by silica gel chromatography to obtain the α-hydroxyphosphonate.
Fluorination: Dissolve the α-hydroxyphosphonate in anhydrous DCM and cool to 0 °C. Add DAST and stir for several hours.
Workup and Purification: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, and dry the organic layer. Purify the crude product by silica gel chromatography to obtain the α-fluoromethylphosphonate.
Assembly of SH2 Domain Inhibitors via Solid-Phase Peptide Synthesis (SPPS)
The synthesized fluorinated phosphonate amino acid analogs can be incorporated into peptide sequences that target specific SH2 domains. Fmoc-based SPPS is a commonly used method.[5][6]
Protocol: Incorporation of a Fluorinated Phosphonate Amino Acid into a Peptide
Materials:
Fmoc-protected amino acids
Fmoc-protected fluorinated phosphonate amino acid
Rink Amide resin (or other suitable solid support)
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU/HOBt and DIEA as coupling reagents
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
Amino Acid Coupling: Activate the Fmoc-protected amino acid (or the fluorinated phosphonate analog) with coupling reagents and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a water/acetonitrile mixture, and purify by reverse-phase HPLC.
Figure 2: A flowchart illustrating the key steps in solid-phase peptide synthesis (SPPS) for assembling SH2 domain inhibitors.
Biochemical Evaluation of SH2 Domain Inhibitors
Once synthesized and purified, the inhibitory potency of the fluorinated phosphonate-containing peptides must be determined. Fluorescence polarization (FP) and isothermal titration calorimetry (ITC) are two powerful techniques for this purpose.
FP is a high-throughput method to measure the binding of a small fluorescent molecule to a larger protein.[7][8][9] In this competition assay, the inhibitor's ability to displace a fluorescently labeled probe peptide from the SH2 domain is measured.
Materials:
Purified SH2 domain protein
Fluorescently labeled probe peptide (with known affinity for the SH2 domain)
Synthesized inhibitor
Assay buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, 0.01% Tween-20, pH 7.5)
384-well black, low-volume microplates
Procedure:
Assay Setup: In a 384-well plate, add a fixed concentration of the SH2 domain and the fluorescent probe.
Inhibitor Titration: Add varying concentrations of the synthesized inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no SH2 domain (minimum polarization).
Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11][12]
Materials:
Purified SH2 domain protein (in the ITC cell)
Synthesized inhibitor (in the ITC syringe)
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
Sample Preparation: Dialyze both the SH2 domain protein and the inhibitor extensively against the same buffer to minimize heats of dilution.[11] Determine accurate concentrations of both.
ITC Experiment Setup: Load the SH2 domain into the sample cell and the inhibitor into the injection syringe of the ITC instrument.
Titration: Perform a series of small injections of the inhibitor into the SH2 domain solution, measuring the heat change after each injection.
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Parameter
Fluorescence Polarization (FP)
Isothermal Titration Calorimetry (ITC)
Principle
Measures changes in the rotational motion of a fluorescent probe upon binding.
Measures the heat released or absorbed during a binding event.
Primary Output
IC50 (from which Ki can be calculated).
Kd (dissociation constant), n (stoichiometry), ΔH (enthalpy).
Table 1: Comparison of FP and ITC for characterizing inhibitor binding.
Cell-Based Evaluation of SH2 Domain Inhibitors
To assess the efficacy of the inhibitors in a cellular context, their ability to disrupt specific signaling pathways can be analyzed by Western blotting.
Protocol: Western Blot Analysis of Downstream Signaling
This protocol allows for the detection of changes in the phosphorylation state of proteins downstream of the targeted SH2 domain.[13]
Materials:
Cultured cells relevant to the targeted SH2 domain's pathway
Growth factors or other stimuli to activate the pathway
Synthesized inhibitor
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (total and phospho-specific for downstream targets)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Procedure:
Cell Treatment: Seed cells and allow them to attach. Treat the cells with varying concentrations of the inhibitor for a specified time.
Stimulation: Stimulate the cells with the appropriate growth factor or ligand to activate the signaling pathway of interest.
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of downstream signaling proteins.
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets.
Troubleshooting and Key Considerations
Synthesis: The synthesis of fluorinated phosphonates can be challenging. Anhydrous conditions are often critical, and purification may require careful optimization of chromatographic conditions.
Biochemical Assays: Inaccurate protein or inhibitor concentrations are a common source of error in binding assays. Ensure accurate concentration determination. In ITC, a mismatch in buffer composition between the cell and syringe can lead to large heats of dilution, masking the binding signal.[11]
Cell-Based Assays: The cellular permeability of the inhibitors can be a major hurdle. If an inhibitor is potent in biochemical assays but inactive in cells, it may indicate poor membrane penetration. Prodrug strategies, such as esterification of the phosphonate, can be explored to improve cellular uptake.
References
Domarkas, J. & Bali, S. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. [Link]
Scola, A. (2018). Synthesis and Biological Evaluation of Pentafluorophosphates as Amphiphilic Non-cleavable Phosphatase Inhibitors. Freie Universität Berlin. [Link]
Ciulli, A. & Williams, G. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. [Link]
Kölking, S. & Kuhlmann, J. (2011). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology. [Link]
Scola, A., et al. (2022). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. Angewandte Chemie International Edition. [Link]
Pochetti, G. & Montanari, R. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
Valerio, R. M., et al. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
Dayyih, W. A. A. (2022). Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Medicinal Chemistry (Los Angeles). [Link]
Velazquez-Campoy, A., Leavitt, S. A., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in Molecular Biology. [Link]
Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols. [Link]
Głowacka, I., et al. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. Molecules. [Link]
Poteau, R., et al. (2003). Design and synthesis of phosphotyrosine mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]
Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols. [Link]
Musci, G., et al. (2019). Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity. Methods in Molecular Biology. [Link]
Perich, J. W., & Reynolds, E. C. (1990). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Peptide Research. [Link]
ResearchGate. (n.d.). Methodologies for the preparation of α‐fluoro‐β‐ketophosphonates. [Link]
Machida, K., et al. (2009). Profiling the Tyrosine Phosphorylation State Using SH2 Domains. CSH Protocols. [Link]
Schust, J., et al. (2006). A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Analytical Biochemistry. [Link]
Dutra, J. K., et al. (2021). A General and Simplified Approach toward Fluorophosphonate Synthesis. ChemBioChem. [Link]
Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]
ResearchGate. (n.d.). SH2 Domains: Methods and Protocols. [Link]
Machida, K., et al. (2009). Profiling the tyrosine phosphorylation state using SH2 domains. Cold Spring Harbor Protocols. [Link]
Kaushansky, A., et al. (2013). Time-resolved multimodal analysis of Src Homology 2 (SH2) domain binding in signaling by receptor tyrosine kinases. eLife. [Link]
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
Dutra, J. K., et al. (2023). (PDF) Fluorophosphonates on‐Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. ResearchGate. [Link]
Qian, Z., et al. (2013). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Bioorganic & Medicinal Chemistry Letters. [Link]
Gkeka, P., et al. (2021). Novel Roles of SH2 and SH3 Domains in Lipid Binding. International Journal of Molecular Sciences. [Link]
ResearchGate. (2013). Competing Effects of Fluorination on the Orientation of Aromatic and Aliphatic Phosphonic Acid Monolayers on Indium Tin Oxide. [Link]
Formoso, E., et al. (2015). Specificity and regulation of phosphotyrosine signaling through SH2 domains. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
Anderson, D., et al. (1990). Src homology region 2 domains direct protein-protein interactions in signal transduction. Proceedings of the National Academy of Sciences. [Link]
Mayer, B. J., et al. (1992). Point mutations in the abl SH2 domain coordinately impair phosphotyrosine binding in vitro and transforming activity in vivo. Molecular and Cellular Biology. [Link]
Technical Guide: Stability & Deprotection of Difluoromethylphosphonate Esters
This guide serves as a technical support resource for researchers working with difluoromethylphosphonate esters ( -difluorophosphonates). It addresses the specific challenges of hydrolytic stability, decomposition pathwa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers working with difluoromethylphosphonate esters (
-difluorophosphonates). It addresses the specific challenges of hydrolytic stability, decomposition pathways, and deprotection strategies.
Topic: Stability profile and hydrolysis troubleshooting for
motifs.
Context: Bioisostere development (Phosphate mimics).
Core Stability Profile: The "Resistance vs. Instability" Paradox
Users often encounter two contradictory problems: either the molecule is inert to hydrolysis (yielding recovered starting material), or it decomposes unexpectedly (loss of the phosphonate group). The outcome depends entirely on the substituent (
) attached to the difluoromethyl group.
Scenario A: The "Inert" Substrate (Common Case)
Structure:
(where is a stable carbon chain or aromatic ring).
Observation: Standard basic hydrolysis (e.g., 1M NaOH, RT) fails to cleave the ester groups, or proceeds sluggishly.
Mechanism: While the electron-withdrawing
group renders the phosphorus atom more electrophilic, it also introduces significant steric and electrostatic repulsion to the incoming hydroxide nucleophile. Furthermore, phosphonate esters are inherently more stable than carboxylate esters ( is orders of magnitude lower).
Outcome: Refluxing in strong base often degrades other sensitive functional groups in the molecule before the phosphonate esters hydrolyze.
Scenario B: The "Unstable" Substrate (P-C Bond Cleavage)
Structure:
(where is a leaving group or electron-withdrawing group like ).
Observation: Treatment with base leads to the disappearance of the phosphonate and the appearance of phosphate (
) and fluorinated side products.
Mechanism: The Haloform-type cleavage . A nucleophile (OH⁻) attacks the phosphorus, but instead of displacing the alkoxy group (ester hydrolysis), it displaces the perfluoroalkyl carbanion (
). This carbanion is stabilized by the alpha-heteroatom and rapidly decomposes (often to difluorocarbene, ).
Troubleshooting & FAQ
Q1: I treated my phenyl-difluoromethylphosphonate with 1N NaOH at room temperature for 24h, but I only recovered starting material. Why?
A: Phosphonate esters are kinetically stable. Unlike carboxylate esters, the phosphorus center is sterically crowded and less prone to nucleophilic attack by hydroxide at room temperature.
Diagnosis: The reaction is too slow under these conditions.
Fix: Do not increase base concentration or temperature if your molecule has other sensitive groups (e.g., amides, lactones). Switch to Silyl-Mediated Deprotection (Method B) .
Q2: I tried to hydrolyze with KOH, and the P-C bond broke. What happened?
A: You triggered a fragmentation reaction.
Cause: The
anion is a good leaving group relative to the ethoxide. The base attacked the phosphorus and expelled the carbon chain.
Fix: You cannot use basic hydrolysis for
-halo phosphonates. You must use TMSBr (Method B) under strictly anhydrous conditions, or acidic hydrolysis (conc. HCl, reflux) if the substrate allows.
Q3: Can I use LiOH instead of NaOH?
A: LiOH is generally milder and more soluble in organic solvents (THF/Water mixtures), but it does not solve the fundamental kinetic inertness of the P-O-C bond in phosphonates. It is recommended only for very simple substrates where long reaction times (48h+) are acceptable.
Decision Logic & Decomposition Pathways
The following diagram illustrates the decision process for deprotection and the mechanism of instability for specific substrates.
Figure 1: Decision matrix for deprotecting difluoromethylphosphonates. Note the critical failure pathway for alpha-halo derivatives.
Recommended Protocols
Method A: Basic Hydrolysis (Limited Utility)
Use only for simple aryl/alkyl-difluoromethylphosphonates with no other sensitive functional groups.
Heat to reflux (60–80°C) for 12–24 hours. Monitor by 31P NMR (Shift from ~7 ppm ester to ~0-4 ppm acid).
Workup: Acidify carefully to pH 1 using 1M HCl. Extract with EtOAc.
Warning: Phosphonic acids are water-soluble.[2] If extraction fails, lyophilize the aqueous phase and use HPLC.
Method B: The McKenna Reaction (Gold Standard)
Use for 95% of cases, especially for drug candidates and alpha-halo phosphonates.
Dry: Ensure substrate is strictly anhydrous (azeotrope with dry toluene).
Solvent: Dissolve in anhydrous DCM or Acetonitrile (0.1 M).
Reagent: Add Bromotrimethylsilane (TMSBr) (4–6 equiv) dropwise at 0°C under Argon.
Note: TMSI (Iodotrimethylsilane) is faster but more expensive and less stable.
React: Warm to Room Temperature. Stir 2–16 hours.[3]
Monitoring: Aliquot + CDCl3. 31P NMR shows shift to silyl ester (~ -10 to -20 ppm).
Quench: Evaporate volatiles. Add MeOH (excess) and stir for 1 hour. This converts silyl esters to phosphonic acid.[3]
Purification: Concentrate in vacuo. Product is often pure enough or requires Reverse Phase (C18) chromatography.
Comparative Stability Data
Substrate Structure ()
Stability in 1M NaOH (RT)
Stability in 1M NaOH (Reflux)
Recommended Deprotection
Phenyl-CF2-P
Stable (No Reaction)
Slow Hydrolysis (High Stability)
TMSBr
Alkyl-CF2-P
Stable (No Reaction)
Slow Hydrolysis
TMSBr
Br-CF2-P
Unstable (P-C Cleavage)
Decomposition
TMSBr (Strictly Anhydrous)
H-CF2-P
Stable
Stable
TMSBr or Conc. HCl
References
Ene, D. et al. (2025). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. ResearchGate. Link
Keglevich, G. et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (NIH). Link
McKenna, C. E. et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications.
BenchChem Support. (2025). Navigating Stability: A Comparative Guide to the Hydrolysis of Phosphonate and Phosphate Esters. Link
Wnuk, S. F. et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. Link
Technical Support Center: Troubleshooting Lithium-Halogen Exchange with Iodophenyl Phosphonates
Welcome to the technical support center for navigating the complexities of lithium-halogen exchange reactions, specifically tailored for researchers working with iodophenyl phosphonates. This guide is designed to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the complexities of lithium-halogen exchange reactions, specifically tailored for researchers working with iodophenyl phosphonates. This guide is designed to provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to enhance the success of your synthetic endeavors.
This section addresses common issues encountered during the lithium-halogen exchange on iodophenyl phosphonates, providing targeted solutions based on mechanistic principles.
Question 1: Why is my lithium-halogen exchange reaction resulting in a low yield of the desired lithiated species?
Answer: Low yields can stem from several factors, often related to the stability of the organolithium intermediate or incomplete exchange.
Suboptimal Temperature: The lithium-halogen exchange is extremely fast, even at low temperatures. However, the resulting aryllithium species can be unstable at higher temperatures, leading to side reactions. It is crucial to maintain a very low temperature, typically between -78 °C and -100 °C, throughout the addition of the organolithium reagent and before the addition of the electrophile.
Slow Addition of Reagent: A slow addition of the organolithium reagent (e.g., n-BuLi or t-BuLi) is critical to maintain a low reaction temperature and minimize side reactions.
Reagent Quality: The concentration of commercial organolithium reagents can vary over time. It is highly recommended to titrate the n-BuLi or t-BuLi solution before use to ensure accurate stoichiometry.
Solvent Choice: The choice of solvent significantly impacts the reaction rate and the stability of the organolithium intermediate. While THF is commonly used, its reactivity with n-BuLi at temperatures above -40 °C can be problematic. Diethyl ether is a less reactive alternative, though the exchange rate is slower.
Question 2: I am observing significant amounts of homocoupling byproduct (Ar-Ar). What is causing this?
Answer: Homocoupling is a common side reaction, particularly with aryl iodides. It is often promoted by the presence of trace amounts of transition metals or oxygen.
Oxygen Contamination: Rigorous exclusion of air from the reaction is paramount. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen. Degassing the solvent prior to use is also recommended.
Transition Metal Impurities: Trace amounts of metals like copper can catalyze the homocoupling of the organolithium species. Using high-purity reagents and solvents can help mitigate this issue.
Question 3: My reaction is being quenched by protonation, leading to the recovery of the starting (de-iodinated) phenyl phosphonate. How can I prevent this?
Answer: Unintentional protonation arises from acidic protons in the reaction mixture.
Solvent Purity: Ensure the solvent is anhydrous. Using freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for THF) is best practice.
Atmospheric Moisture: A leak in the reaction setup can introduce moisture. Ensure all joints are well-sealed.
Temperature of Electrophile Addition: Adding the electrophile at a very low temperature can sometimes lead to deprotonation of the electrophile itself if it has acidic protons. A careful consideration of the electrophile's pKa is necessary.
Question 4: Besides the desired product, I am seeing byproducts resulting from the reaction of the organolithium with the phosphonate ester. How can this be addressed?
Answer: The phosphonate ester itself is an electrophilic site and can react with the highly nucleophilic aryllithium intermediate.
Choice of Organolithium Reagent: tert-Butyllithium (t-BuLi) is generally more effective for the lithium-halogen exchange on aryl halides and is less prone to side reactions compared to n-butyllithium (n-BuLi). This is due to the greater steric hindrance of t-BuLi, which disfavors nucleophilic attack at the phosphorus center.
Temperature Control: Maintaining a very low reaction temperature (-78 °C or below) is critical to minimize this side reaction.
Fundamental Principles of Lithium-Halogen Exchange
The lithium-halogen exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction proceeds through a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide.
The generally accepted mechanism involves the formation of an "ate-complex," which then proceeds to the products. The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl > F. This is why iodophenyl phosphonates are excellent substrates for this reaction.
Caption: Mechanism of Lithium-Halogen Exchange.
Optimized Experimental Protocol
This protocol provides a general framework for performing a lithium-halogen exchange on an iodophenyl phosphonate followed by quenching with an electrophile.
Materials:
Iodophenyl phosphonate
Anhydrous solvent (e.g., THF, diethyl ether)
Organolithium reagent (e.g., n-BuLi or t-BuLi in a suitable solvent)
Setup: Assemble the reaction glassware under an inert atmosphere. All glassware should be oven or flame-dried and cooled under a stream of inert gas.
Dissolution: Dissolve the iodophenyl phosphonate in the chosen anhydrous solvent.
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C, using a dry ice/acetone bath, or lower if necessary).
Addition of Organolithium: Add the organolithium reagent dropwise to the cooled solution while maintaining vigorous stirring. The addition rate should be slow enough to prevent a significant increase in the internal temperature.
Stirring: After the addition is complete, stir the reaction mixture at the low temperature for a specified time (e.g., 15-30 minutes) to ensure complete exchange.
Addition of Electrophile: Add the electrophile to the reaction mixture, again at a low temperature.
Warming: Allow the reaction to slowly warm to room temperature.
Quenching: Quench the reaction by the slow addition of the quenching solution.
Workup: Proceed with a standard aqueous workup to isolate the desired product.
Caption: Experimental Workflow for Lithium-Halogen Exchange.
Troubleshooting Decision Tree
This decision tree can guide you in diagnosing and resolving common issues during your experiment.
Caption: Troubleshooting Decision Tree.
Data Summary
Parameter
Recommendation
Rationale
Temperature
-78 °C to -100 °C
Minimizes side reactions and decomposition of the aryllithium.
Organolithium Reagent
t-BuLi > n-BuLi
t-BuLi is generally more reactive in the exchange and less nucleophilic towards the phosphonate ester.
Solvent
Anhydrous THF or Diethyl Ether
THF allows for faster exchange but can be reactive. Diethyl ether is less reactive but the exchange is slower.
Reagent Addition
Slow, dropwise
Maintains a low internal temperature and minimizes localized high concentrations of the organolithium reagent.
Title: The Role of Solvent in Organolithium Reactions
Source: Chemical Reviews
URL: [Link]
Title: t-Butyllithium
Source: Encyclopedia of Reagents for Organic Synthesis
URL: [Link]
Title: Titration of Organolithium Reagents
Source: Journal of Organic Chemistry
URL: [Link]
Title: Organolithiums: Selectivity for Synthesis
Source: Pergamon Press
URL: [Link]
Reference Data & Comparative Studies
Validation
Comparative Guide: Difluoromethylphosphonate vs. Sulfonyl Difluoromethyl Bioisosteres
This guide provides an in-depth technical comparison between Difluoromethylphosphonate (DFMP) and Sulfonyl Difluoromethyl (DFMS) bioisosteres, specifically focusing on their application as phosphate mimics in drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Difluoromethylphosphonate (DFMP) and Sulfonyl Difluoromethyl (DFMS) bioisosteres, specifically focusing on their application as phosphate mimics in drug discovery.
Executive Summary: The Phosphate Challenge
In drug design, the phosphate group (
) is a critical signaling motif (e.g., in phosphotyrosine, nucleotides) but a poor drug candidate due to rapid enzymatic hydrolysis (phosphatases) and poor membrane permeability (dianionic charge).
Bioisosteres must solve three problems simultaneously:
Hydrolytic Stability: Resist phosphatases.
Electronic Mimicry: Match the
(~6.4) and tetrahedral charge distribution of the natural phosphate.
Permeability: Reduce the polarity penalty to cross cell membranes.
This guide compares the "Gold Standard" Difluoromethylphosphonate (DFMP) against the emerging Sulfonyl Difluoromethyl (DFMS) class (including difluoromethanesulfonamides and sulfones).
Physicochemical & Structural Comparison
The fluorine atoms in both motifs are not just for stability; they are electronic tuners. The electronegativity of fluorine lowers the
of the adjacent acidic group, bringing it closer to the natural phosphate profile.
Comparative Data Matrix
Feature
Natural Phosphate ()
Difluoromethylphosphonate ()
Difluoromethyl Sulfonamide ()
Geometry
Tetrahedral
Distorted Tetrahedral
Distorted Tetrahedral
~1.5
~1.0
N/A
6.4 (Physiological Switch)
5.5 – 6.0 (Highly Accurate)
3.5 – 4.5 (Mono-anionic only)
Charge @ pH 7.4
Dianion (-2)
Dianion (-2)
Monoanion (-1)
C-X Bond Length
P-O: 1.54 Å
P-C: 1.83 Å
S-C: 1.82 Å
Metabolic Stability
Low (Phosphatases)
High (C-P bond is stable)
High (Sulfonamides are stable)
Permeability
Very Low
Low (requires prodrugs)
Moderate (LogD dependent)
Key Insight: The Charge State Divergence
DFMP is a Dianion Mimic . It is the only bioisostere that accurately recapitulates the second ionization of phosphate, which is often critical for "two-point" electrostatic binding in enzyme active sites (e.g., PTP1B, SH2 domains).
DFMS is a Monoanion Mimic .[1][2] The sulfonamide NH is acidic, but it only carries a single negative charge. It fails to capture the high charge density of the phosphate dianion, making it a poor binder for targets requiring strong electrostatic networks, but a superior binder for targets recognizing the transition state or monoanionic species.
Mechanistic Analysis: The Fluorine Effect
Why Difluoromethyl?
Replacing the bridging oxygen (
) with a methylene () raises the to ~7.5–8.0, reducing the population of the biologically active dianion.
In DFMP: The two
-fluorines withdraw electrons, inductively stabilizing the phosphonate anion. This lowers the back down to ~5.5–6.0, restoring the dianionic population at physiological pH.
In DFMS: The
-fluorines increase the acidity of the sulfonamide NH (or adjacent CH), pushing the down to ~4.0. This ensures the group is fully ionized (mono-anionic) at pH 7.4, but it cannot achieve the -2 charge state.
Figure 1: Decision logic for selecting phosphate bioisosteres based on pKa modulation.
Case Study: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is the ultimate test ground for phosphate mimics.[1][2] Its active site contains a conserved arginine loop that demands a dianionic substrate.
DFMP Performance: Compounds containing the
moiety show values in the low nanomolar range. The dianion forms critical salt bridges with the Arg221 residue.
DFMS Performance: When the phosphonate was replaced with difluoromethanesulfonic acid (
) or sulfonamide, potency dropped by 1000-fold .
Reason: The mono-anionic sulfonyl group could not satisfy the electrostatic requirements of the Arg-loop. The fluorine atoms, while stabilizing the charge, could not compensate for the loss of the second negative charge.
Verdict: Use DFMP for enzyme active sites (Kinases, Phosphatases). Use DFMS for allosteric sites or when membrane permeability is the primary bottleneck and high affinity is less critical.
Experimental Protocols
Protocol A: Synthesis of Difluoromethylphosphonate Building Block
) or Trimethylsilyl difluoro(fluorosulfonyl)acetate (TFDA)
Base: LiHMDS or Zn/Cu couple
Workflow (Zn-Mediated Reformatsky-Type):
Activation: Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) in THF under Argon.
Addition: Add diethyl bromodifluoromethylphosphonate (commercially available or synthesized via Arbuzov) to the Zn suspension at 0°C. Stir 1h to form the Zn-reagent.
Coupling: Add the electrophile (e.g., aldehyde or allylic halide) and CuBr (10 mol%) if coupling to halides.
Quench: Quench with saturated
. Extract with EtOAc.
Deprotection: To reveal the free acid, treat the ester with TMSBr (4 eq) in DCM (0°C to RT, 4h), followed by MeOH quench.
Protocol B: Synthesis of N-Acyl Difluoromethanesulfonamide
Target: A mono-anionic phosphate mimic.
Reagents:
Difluoromethanesulfonyl chloride (
)
Primary Amine (
)
Carboxylic Acid (for N-acylation)
Workflow:
Sulfonylation: React
with (1.1 eq) and (2 eq) in DCM at 0°C. Yields Sulfonamide ().
Coupling (N-Acylation): Dissolve Sulfonamide in DMF. Add Carboxylic Acid (
), EDC·HCl (1.5 eq), and DMAP (1.2 eq).
Reaction: Stir at RT for 12h. The pKa of the NH drops significantly due to the flanking Carbonyl and Difluorosulfonyl groups.
Purification: Acidify to pH 3 and extract. The product is the bioisostere.[3][4][5][6]
Visualization: Synthesis & Validation Workflow
Figure 2: Parallel synthesis and validation workflow for phosphate bioisosteres.
References
PTP1B Inhibitors & DFMP vs DFMS Comparison
Title: PTP1B inhibitors: synthesis and evaluation of difluoro-methylenephosphonate bioisosteres on a sulfonamide scaffold.[1][2][7]
A Senior Application Scientist's Guide to Validating the Metabolic Stability of Fluorinated Phosphate Mimics in Liver Microsomes
For researchers at the forefront of drug discovery, particularly those developing nucleotide analogs, kinase inhibitors, and prodrugs, the phosphate functional group is both a cornerstone of biological activity and a sig...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers at the forefront of drug discovery, particularly those developing nucleotide analogs, kinase inhibitors, and prodrugs, the phosphate functional group is both a cornerstone of biological activity and a significant metabolic liability. Its susceptibility to enzymatic cleavage by phosphatases can prematurely terminate a drug's action, leading to poor pharmacokinetic profiles. The strategic replacement of a phosphate with a more robust, non-hydrolyzable phosphonate mimic is a common tactic. However, even these mimics can be susceptible to oxidative metabolism on the carbon scaffold.
This guide provides an in-depth comparison of fluorinated versus non-fluorinated phosphate mimics, offering the experimental framework to validate the enhanced metabolic stability conferred by fluorination. We will delve into the causality behind experimental design, ensuring that the protocols described are self-validating systems for generating trustworthy and actionable data.
The Rationale: Why Fluorination is a Game-Changer for Phosphate Mimics
The introduction of fluorine into a drug candidate is a widely employed strategy to enhance metabolic stability.[1] This is primarily due to two key principles:
Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism in the liver, often initiate degradation by abstracting a hydrogen atom.[2][3] Replacing a hydrogen at a metabolically vulnerable position with a fluorine atom can effectively "block" this enzymatic attack, slowing or preventing metabolism and thereby extending the compound's half-life.[1]
Altering Enzyme Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule. This can change how the molecule binds within the active site of a metabolizing enzyme, potentially reducing its affinity for the enzyme and thus decreasing the rate of metabolism.[2][4]
For phosphate mimics, which often contain alkyl or aryl groups attached to the phosphorus atom, these positions are susceptible to CYP-mediated oxidation. Fluorinating these "soft spots" is a rational approach to bolstering the entire molecule against metabolic degradation.
Experimental Framework: A Self-Validating Microsomal Stability Assay
The following protocol is designed not just to measure stability, but to build confidence in the results by including critical controls that differentiate between oxidative metabolism and other enzymatic degradation pathways.
Core Objective:
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated phosphate mimic and its non-fluorinated counterpart using pooled human liver microsomes (HLM).
Experimental Design Logic:
The inclusion of a minus-cofactor (-NADPH) control is non-negotiable for this class of compounds. Liver microsomal preparations, while enriched in CYP enzymes, also contain other enzymes like esterases and phosphatases that can degrade molecules without the need for NADPH.[5][6] By running a parallel incubation without NADPH, we can isolate and quantify the contribution of these non-CYP enzymes to the compound's degradation. A significant loss of compound in the -NADPH condition points to hydrolytic instability, a critical finding that would be missed in a standard assay.
Detailed Experimental Protocol
1. Materials & Reagents:
Test Compounds: Fluorinated phosphate mimic and non-fluorinated analog (≥95% purity).
Control Compounds: High-clearance control (e.g., Verapamil, Diclofenac) and low-clearance control (e.g., Warfarin, Carbamazepine).
Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C.
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
Reaction Termination Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be structurally similar to the analytes if possible but with a different mass.
Compound Stock Solutions: Prepare 10 mM stock solutions of test and control compounds in DMSO.
Compound Working Solutions (100 µM): Dilute the 10 mM stock solutions in acetonitrile or a suitable organic solvent.
Microsomal Suspension (1 mg/mL): Thaw HLM on ice. Dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
3. Incubation Procedure:
Plate Setup: In a 96-well plate, add the required volume of phosphate buffer.
Add Microsomes: Add the microsomal suspension to the wells.
Add Test Compound: Add 1 µL of the 100 µM compound working solution to the appropriate wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking. This allows the system to reach thermal equilibrium.
Initiate Reaction:
For +NADPH wells: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
For -NADPH wells: Add an equivalent volume of pre-warmed phosphate buffer.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing 3-4 volumes of ice-cold acetonitrile with internal standard to terminate the reaction. The t=0 sample is taken immediately after adding the NADPH solution.
Protein Precipitation: After the final time point, vortex the termination plate and centrifuge at high speed (e.g., 4000 g for 20 minutes at 4°C) to pellet the precipitated proteins.
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the microsomal stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
The simultaneous quantification of a polar, often negatively charged, phosphate mimic and its potentially more lipophilic metabolites or parent drug presents a significant bioanalytical challenge.[2] Standard reversed-phase LC columns may provide inadequate retention for the polar mimic.
Recommended LC-MS/MS Strategies:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds. It uses a polar stationary phase with a high organic content mobile phase, providing robust retention for analytes that are poorly retained in reversed-phase chromatography.[7]
Ion-Pairing Chromatography: This technique adds a hydrophobic counter-ion to the mobile phase, which pairs with the charged analyte, increasing its retention on a reversed-phase column.[8] However, ion-pairing reagents can be suppressive to the MS signal and may require dedicated columns.
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for tunable selectivity to retain both the polar mimic and its less polar counterparts in a single run.
Method development should focus on achieving symmetric peak shapes, adequate retention, and separation from matrix components for both the fluorinated mimic and its non-fluorinated analog.
Data Analysis and Interpretation
Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.
Calculate Percent Remaining: Normalize the data to the t=0 time point (considered 100%).
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
This CLint value represents the inherent ability of the liver enzymes to metabolize the drug, a key parameter for predicting in vivo hepatic clearance.
Illustrative Comparative Data
While specific datasets for direct comparisons of fluorinated phosphate mimics are often proprietary, the following table provides illustrative data representative of typical outcomes observed in such studies. This data demonstrates the significant improvement in metabolic stability achieved through strategic fluorination.
Compound ID
Description
Site of Fluorination
t½ in HLM (+NADPH) (min)
CLint (µL/min/mg protein)
% Remaining at 60 min (-NADPH)
Cmpd-A
Non-Fluorinated Analog
N/A
12
115.5
98%
Cmpd-B
Fluorinated Mimic
Metabolic "Soft Spot"
> 120
< 5.8
97%
Verapamil
High-Clearance Control
N/A
8
173.3
99%
Warfarin
Low-Clearance Control
N/A
155
4.5
101%
Interpretation of Illustrative Data:
Cmpd-A (Non-Fluorinated Analog): Shows rapid degradation (t½ = 12 min) and high intrinsic clearance, suggesting it would be quickly eliminated in vivo.
Cmpd-B (Fluorinated Mimic): Exhibits significantly enhanced stability (t½ > 120 min) and very low clearance. This is a direct result of blocking the metabolic soft spot with fluorine.
Visualization: Impact of Fluorination on Metabolism
This diagram illustrates how fluorination can block a primary metabolic pathway, thereby enhancing the stability of the molecule.
Validating the metabolic stability of fluorinated phosphate mimics requires a meticulously designed and controlled experimental approach. By incorporating essential controls, such as the exclusion of NADPH, researchers can confidently dissect the metabolic pathways and prove that fluorination provides a robust shield against oxidative degradation. The significant increase in half-life and corresponding decrease in intrinsic clearance for fluorinated analogs provide strong, data-driven evidence of their superior pharmacokinetic potential. This guide provides the framework for generating such high-quality, reliable data, enabling informed decisions in the critical path of drug development.
References
Browning, M. (2010). Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method. Bioanalysis. Available at: [Link]
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
Creative Bioarray. Microsomal Stability Assay. Available at: [Link]
Cyprotex. Microsomal Stability. Available at: [Link]
Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]
Chromatography Today. (2024). Unlock sensitive oligonucleotide analysis with ion-pair-free HILIC. Available at: [Link]
Goyon, A., et al. (2023). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Analytical Chemistry. Available at: [Link]
SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available at: [Link]
Bose, M. (2001). I. Synthesis and enzymatic evaluation of fluorinated phosphonate mimic. Doctoral Dissertations. Available at: [Link]
Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
Järvinen, T., et al. (2007). Novel Cyclic Phosphate Prodrug Approach for Cytochrome P450-activated Drugs Containing an Alcohol Functionality. Pharmaceutical Research. Available at: [Link]
Sharma, A., & Goyal, S. (2020). Alkaline Phosphatase: An Overview. Journal of Clinical and Diagnostic Research. Available at: [Link]
BioIVT. (2021). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Available at: [Link]
Dalvie, D., et al. (2012). Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance. Current Drug Metabolism. Available at: [Link]
Brown, H. S., et al. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica. Available at: [Link]
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
A Comparative Guide to the Crystal Structure of 4-Iodophenyl Difluoromethylphosphonate Complexes and Their Analogs
For Researchers, Scientists, and Drug Development Professionals While a definitive crystal structure for 4-iodophenyl difluoromethylphosphonate itself is not publicly available as of this guide's publication, we can infe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
While a definitive crystal structure for 4-iodophenyl difluoromethylphosphonate itself is not publicly available as of this guide's publication, we can infer its probable structural characteristics and compare them with experimentally determined structures of closely related iodo- and phosphonate-containing molecules. This comparative approach offers valuable insights into the expected hydrogen bonding, halogen bonding, and π-stacking interactions that are critical for crystal engineering and understanding structure-activity relationships (SAR).
Introduction: The Significance of the Difluoromethylphosphonate Moiety
The difluoromethylphosphonate group is a bioisostere of the phosphate group, offering enhanced stability and cell permeability, making it a valuable component in the design of enzyme inhibitors and other therapeutic agents. The inclusion of an iodophenyl group introduces the potential for halogen bonding, a highly directional intermolecular interaction that can be exploited in crystal engineering to control solid-state packing and, consequently, the physicochemical properties of the material. A precise understanding of the three-dimensional arrangement of these molecules is therefore crucial for optimizing their biological activity and material properties.[1]
Inferred Crystal Structure of 4-Iodophenyl Difluoromethylphosphonate
Based on the analysis of analogous structures, we can postulate the key supramolecular synthons likely to be present in the crystal lattice of 4-iodophenyl difluoromethylphosphonate. The primary interactions governing the crystal packing are expected to be:
Hydrogen Bonding: The phosphonate group (P=O and P-OH) is a strong hydrogen bond acceptor and donor, respectively. It is highly probable that strong O-H···O=P hydrogen bonds would form, leading to the creation of dimers or extended chains, a common feature in phosphonic acid crystal structures.
Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor, capable of interacting with electron-rich atoms such as the oxygen of the phosphonate group. This I···O interaction could play a significant role in dictating the overall crystal packing.
π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
dot
graph TD {
A[4-Iodophenyl Difluoromethylphosphonate Molecule] --> B{Intermolecular Interactions};
B --> C[Hydrogen Bonding (O-H...O=P)];
B --> D[Halogen Bonding (C-I...O=P)];
B --> E[π-π Stacking];
C --> F[Dimers/Chains];
D --> G[3D Supramolecular Network];
E --> G;
F --> G;
}
Caption: Predicted intermolecular interactions in the crystal structure of 4-iodophenyl difluoromethylphosphonate.
Comparative Analysis with Structurally Related Compounds
To substantiate our inferences, we will now compare the expected structural features of 4-iodophenyl difluoromethylphosphonate with the experimentally determined crystal structures of two classes of related compounds: iodophenyl derivatives and α-aminophosphonates.
Case Study 1: N-(2-Iodophenyl)benzenesulfonamide
The crystal structure of N-(2-iodophenyl)benzenesulfonamide provides valuable insights into the interplay of hydrogen and halogen bonding involving an iodophenyl moiety.[2][3]
Key Structural Features:
Hydrogen Bonding: The molecules are linked into chains by N-H···O hydrogen bonds.[2][3]
π-π Interactions: The aromatic rings exhibit π-π stacking, contributing to the overall stability of the crystal lattice.[2]
Absence of Strong Halogen Bonding: Interestingly, in this particular structure, strong C-I···O halogen bonds are not the dominant packing force, with hydrogen bonding and π-stacking playing a more significant role.[2]
This case study highlights that while halogen bonding is a possibility, it is not always the primary directing force and can be in competition with other strong interactions like hydrogen bonding.
Case Study 2: α-Aminophosphonates
The crystal structures of various α-aminophosphonates reveal the dominant role of hydrogen bonding involving the phosphonate group.[4][5]
Key Structural Features:
Hydrogen Bonding: The crystal packing is dominated by N-H···O=P and C-H···O=P hydrogen bonds, often forming centrosymmetric dimers.[4][5]
Molecular Conformation: The conformation of the molecules is influenced by the steric bulk of the substituents on the α-carbon and the nitrogen atom.
These structures confirm the strong propensity of the phosphonate group to form robust hydrogen-bonded networks, which would likely be a defining feature in the crystal structure of 4-iodophenyl difluoromethylphosphonate.
Tabular Summary of Crystallographic Data
The following table summarizes the key crystallographic parameters and intermolecular interactions for the discussed analogous compounds. This allows for a direct comparison and aids in predicting the properties of the target compound.
For researchers aiming to obtain crystals of 4-iodophenyl difluoromethylphosphonate or its complexes, the following general experimental workflow is recommended.
Synthesis of Aryl Difluoromethylphosphonates
A common method for the synthesis of aryl difluoromethylphosphonates involves the CuBr-mediated cross-coupling reaction of [(diethoxyphosphinyl)difluoromethyl]zinc bromide with aryl iodides.[6]
Step-by-Step Protocol:
Preparation of the Zinc Reagent: Prepare [(diethoxyphosphinyl)difluoromethyl]zinc bromide from the corresponding bromodifluoromethylphosphonate and zinc dust.
Cross-Coupling Reaction: In a dry, inert atmosphere, dissolve the 4-iodoaniline and a palladium catalyst in a suitable solvent (e.g., THF).
Add the prepared zinc reagent to the reaction mixture.
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
dot
graph TD {
subgraph Synthesis
A[4-Iodoaniline] --> C{Cross-Coupling};
B[[(Diethoxyphosphinyl)difluoromethyl]zinc bromide] --> C;
C --> D[4-Iodophenyl Difluoromethylphosphonate];
end
subgraph Crystallization
D --> E{Solvent Screening};
E --> F[Vapor Diffusion / Slow Evaporation];
F --> G[Single Crystals];
end
subgraph Analysis
G --> H[X-ray Diffraction];
H --> I[Crystal Structure Determination];
end
}
Caption: General workflow for the synthesis and crystal structure analysis.
Crystallization
Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.
Step-by-Step Protocol:
Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
Crystallization Techniques:
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and mount them for X-ray diffraction analysis.
Conclusion and Future Outlook
This guide has provided a comprehensive comparative analysis of the anticipated crystal structure of 4-iodophenyl difluoromethylphosphonate and its complexes, drawing on data from structurally related compounds. The interplay of strong hydrogen bonds from the phosphonate group and potential halogen bonding and π-stacking from the iodophenyl moiety is expected to create a rich and complex supramolecular architecture.
The experimental protocols provided offer a starting point for the synthesis and crystallization of this and related compounds. Future experimental determination of the crystal structure of 4-iodophenyl difluoromethylphosphonate will be invaluable in validating the predictions made in this guide and will further our understanding of the non-covalent interactions that govern the solid-state properties of these important molecules. This knowledge will undoubtedly accelerate the design of new drugs and materials with tailored properties.
References
The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (2025). Acta Crystallographica Section E: Crystallographic Communications. [Link]
Crystal structures, Hirshfeld surface analysis, and DFT studies of three α-aminophosphonates. (2021). Journal of Molecular Structure.
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). [Link]
Crystal structures of 7 (left, CCDC 1884404) and 8 (right, CCDC...). ResearchGate. [Link]
Crystal structures of complexes 1 and 2 (CCDC codes 2279524 and...). ResearchGate. [Link]
CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]
Synthesis of aryl(difluoromethylenephosphonates) via electrophilic fluorination of α-carbanions of benzylic phosphonates with N-fluorobenzenesulfonimide. (1998). The Journal of Organic Chemistry.
New Directions in Metal Phosphonate and Phosphinate Chemistry. (2020). Crystals. [Link]
Chemical structures of phosphinate, phosphonate, and phosphate. ResearchGate. [Link]
(PDF) The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. ResearchGate. [Link]
(PDF) Synthesis and structural characterization of four related α-phosphonates. ResearchGate. [Link]
This guide defines the operational protocols for the safe containment and disposal of Diethyl difluoro(4-iodophenyl)methylphosphonate. Due to the presence of iodine , fluorine , and phosphorus , this compound requires strict segregation from non-halogenated waste streams to prevent damage to standard incinerators and to ensure regulatory compliance (RCRA/EPA).
🚨 Emergency Spill Response (Immediate)
Scenario
Action Protocol
Minor Spill (<10 g/mL)
1. Evacuate immediate area of unnecessary personnel.2. Don PPE (Nitrile gloves, safety goggles, lab coat).3. Absorb with inert material (Vermiculite or Sand).[1][2] DO NOT use sawdust (fire risk with potential oxidizers).4. Scoop into a wide-mouth HDPE jar labeled "Hazardous Waste - Halogenated Solid/Sludge".
Skin Contact
Wash with soap and water for 15 minutes. If irritation persists, seek medical attention.
Eye Contact
Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][3][4][5] Seek medical attention immediately.
Chemical Profile & Hazard Identification
Understanding the molecular structure is vital for determining the disposal pathway. This compound is not merely "organic waste"; it is a multi-hazard precursor.
Diethyl Phosphonate Group: Upon combustion, generates Phosphorus Pentoxide (
), a corrosive desiccant that damages standard furnace linings.
) or Hydrogen Iodide (HI) gas upon thermal decomposition. Iodine is a heavy halogen that can pass through standard filtration if not specifically trapped.
Quantitative Data Summary
Property
Value
Operational Implication
Molecular Weight
390.1 g/mol
High mass implies significant ash/residue potential.
Physical State
Liquid/Low-melting Solid
May require dissolution in solvent for transfer.
Reactivity
Hydrolysis-susceptible
Keep away from strong bases and moisture during storage to prevent pressure buildup in waste containers.
Flash Point
>110°C (Predicted)
Classifies as "Combustible" rather than "Flammable" for transport, but still fuel for incineration.
Pre-Disposal Stabilization & Segregation
Core Directive: Never mix this compound with "General Organic Waste" or "Non-Halogenated Solvents."
Step 1: Waste Stream Characterization
You must classify this waste as Halogenated Organic Waste .
Why? Commercial disposal facilities use different kilns for halogenated waste. Sending this to a non-halogenated stream can result in the release of corrosive HF and HI gases, violating emission permits and damaging infrastructure.
Step 2: Chemical Segregation Protocol
Compatible Solvents for Rinsing: Dichloromethane (DCM), Chloroform, or Ethyl Acetate.
Incompatible Streams:
Aqueous Basic Waste: (e.g., NaOH) – Will cause rapid hydrolysis, generating heat and pressure.
Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of violent reaction and iodine release.
Step 3: Packaging
Primary Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk from potential hydrolysis products).
Labeling: Must explicitly state:
"Halogenated Organic Waste"
"Contains: Organophosphonates, Iodine, Fluorine"
"Warning: Potential HF/HI generation on fire"
Disposal Workflow: From Bench to Incinerator
This workflow ensures a self-validating chain of custody.
Figure 1: Cradle-to-Grave Disposal Workflow. This logic gate ensures the material never enters an incompatible waste stream.
Detailed Methodology
Collection: Collect all mother liquors, rinsates, and solid residues in a dedicated "Halogenated" waste container.
Neutralization (Optional but Recommended for Large Quantities): If you have >100g of pure material, consult your EHS officer. It may be safer to dilute the material in a combustible solvent (like acetone or ethanol) to <10% concentration to moderate the burn rate in the incinerator.
Manifesting: When filling out the waste manifest for the disposal vendor (e.g., Veolia, Clean Harbors), use the following profile:
Chemical Name: Waste Organophosphorus Compound, Solid/Liquid, N.O.S. (Diethyl difluoro(4-iodophenyl)methylphosphonate).[6][7][8][9]
Codes: Check for D022 (Chloroform) if used as solvent, otherwise generally "Non-RCRA Regulated Hazardous Waste" (unless characteristic), but contractually regulated as Halogenated.
Regulatory & Compliance Framework
Adherence to these regulations is mandatory for legal operation in the US and EU.
US EPA (RCRA)
Waste Code: This specific molecule is not P-listed or U-listed.
Characteristic Waste: It likely does not meet the definition of Ignitable (D001) or Corrosive (D002) in its pure form, but waste mixtures often do.
Halogen Requirement: Under 40 CFR 264.343, incinerators burning hazardous waste with >0.5% halogens must remove 99% of hydrogen halides. You must declare the halogen content.
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Scientific Rationale for Incineration
Why can't we chemically neutralize this in the lab?
C-F Bond Stability: The difluoromethyl group is chemically robust. Standard acid/base hydrolysis will cleave the phosphonate esters (releasing ethanol) but will likely leave the C-F and C-I bonds intact.
Toxic Byproducts: Chemical oxidation could liberate free Iodine (
), creating an inhalation hazard in the lab.
Professional Incineration: This is the only method that guarantees complete mineralization.
Temperature: >1100°C.
Residence Time: >2 seconds.
Scrubbing:
(Removes Fluorine)
(Removes Iodine)
(Removes Phosphorus)
References
PubChem. (n.d.). Diethyl (difluoro(4-iodophenyl)methyl)phosphonate Compound Summary. National Library of Medicine. Retrieved from [Link]
US EPA. (2024). Hazardous Waste Combustion: Incinerators and Cement Kilns. Retrieved from [Link]